

Application of Luteolin 7-diglucuronide in Hepatic Stellate Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Luteolin 7-diglucuronide	
Cat. No.:	B1232355	Get Quote

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Introduction

Luteolin 7-diglucuronide (L7DG) is a major flavonoid extracted from plants such as Perilla frutescens and Verbena officinalis. It has garnered significant attention in liver disease research for its potential therapeutic effects against liver fibrosis.[1][2] The activation of hepatic stellate cells (HSCs) is a pivotal event in the development of liver fibrosis, making these cells a key target for anti-fibrotic therapies. L7DG has been shown to ameliorate HSC activation and attenuate liver fibrosis, primarily through its activity as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1][2] This document provides detailed application notes and protocols for the use of **Luteolin 7-diglucuronide** in hepatic stellate cell culture, summarizing key findings and experimental methodologies. While some studies focus on the parent compound, luteolin, its effects on signaling pathways relevant to HSC activation provide valuable context for the application of L7DG.

Mechanism of Action

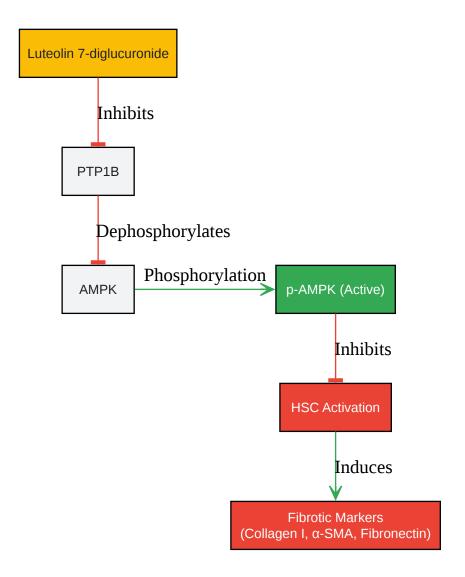
Luteolin 7-diglucuronide exerts its anti-fibrotic effects on hepatic stellate cells through the modulation of specific signaling pathways. The primary mechanism identified is the inhibition of PTP1B, which leads to the upregulation of AMP-activated protein kinase (AMPK) phosphorylation and subsequent inhibition of HSC activation.[1][2]



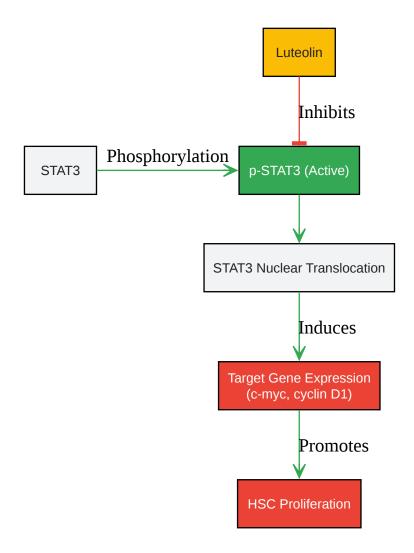
In addition to the PTP1B/AMPK pathway, studies on the parent compound, luteolin, have revealed inhibitory effects on other key signaling cascades involved in HSC activation and fibrogenesis. These include the suppression of the STAT3 pathway, as well as the AKT/mTOR/p70S6K and TGFβ/Smad signaling pathways.[3][4]

Signaling Pathway Diagrams

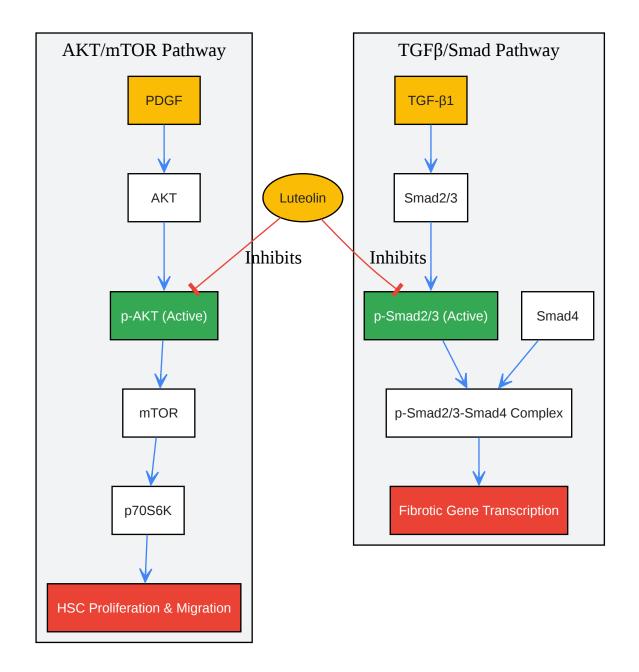




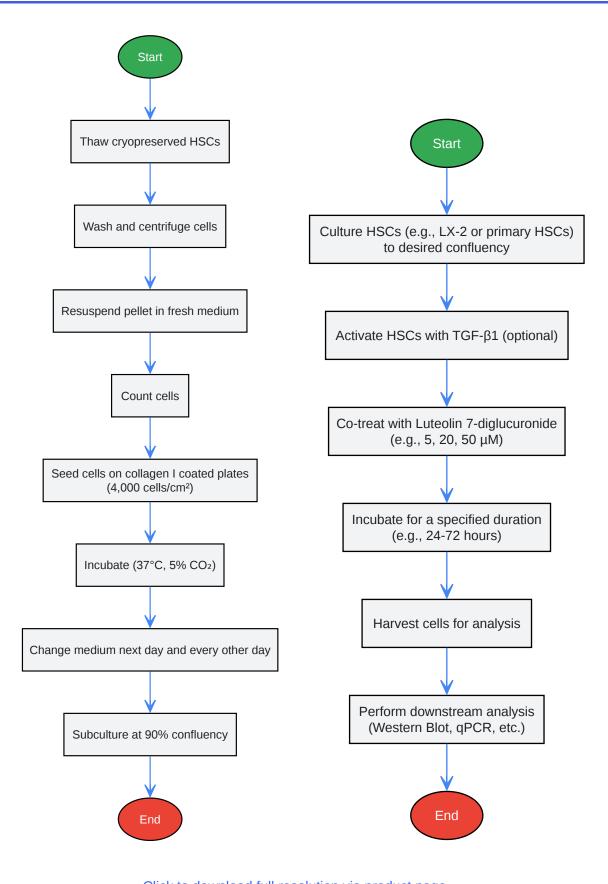












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- To cite this document: BenchChem. [Application of Luteolin 7-diglucuronide in Hepatic Stellate Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232355#application-of-luteolin-7-diglucuronide-in-hepatic-stellate-cell-culture]

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